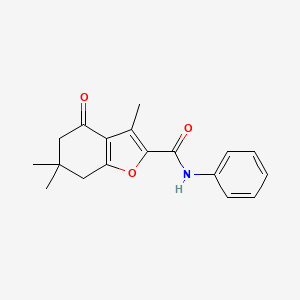![molecular formula C14H17Cl2N3O3 B5704931 ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)
ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and psychiatric disorders.
作用機序
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate acts as a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain and peripheral tissues. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes, including sleep regulation, cardiovascular function, and immune response. Adenosine exerts its effects through four subtypes of receptors, namely A1, A2A, A2B, and A3. Among these subtypes, the A1 receptor is the most abundant in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound binds to the A1 receptor with high affinity and blocks the activation of the receptor by endogenous adenosine, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. In cardiovascular tissues, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and decrease reactive oxygen species production. In neurological tissues, this compound has been shown to improve cognitive function, reduce neuroinflammation, and increase brain-derived neurotrophic factor (BDNF) expression. In immune cells, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has several advantages for lab experiments, including its high selectivity and potency for the adenosine A1 receptor, its well-established synthesis method, and its availability from commercial sources. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and its potential off-target effects on other adenosine receptor subtypes or non-adenosine receptors.
将来の方向性
There are several future directions for the research on ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate. First, the therapeutic potential of this compound in various diseases should be further explored in preclinical and clinical studies. Second, the molecular mechanisms underlying the effects of this compound on different tissues and cells should be elucidated through biochemical and genetic approaches. Third, the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties should be pursued. Fourth, the use of this compound as a tool compound for the study of adenosine A1 receptor signaling and function should be expanded. Finally, the potential applications of this compound in other fields, such as agriculture and food science, should be investigated.
合成法
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate can be synthesized through a multistep process involving the reaction between 3,4-dichlorophenyl isocyanate and ethyl piperazine-1-carboxylate, followed by the reaction with acetic anhydride. The final product is obtained through the hydrolysis of the acetyl group with sodium hydroxide. The purity of the synthesized compound can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
科学的研究の応用
Ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to reduce myocardial infarct size and improve cardiac function in animal models. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In psychiatric disorders, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
特性
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)17-10-3-4-11(15)12(16)9-10/h3-4,9H,2,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJJOYVVUUGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)
![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)




![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)